2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 91620-55-2
VCID: VC17319619
InChI: InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18)
SMILES:
Molecular Formula: C14H10N6O4
Molecular Weight: 326.27 g/mol

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine

CAS No.: 91620-55-2

Cat. No.: VC17319619

Molecular Formula: C14H10N6O4

Molecular Weight: 326.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine - 91620-55-2

Specification

CAS No. 91620-55-2
Molecular Formula C14H10N6O4
Molecular Weight 326.27 g/mol
IUPAC Name 2-(2-amino-5-nitrophenyl)-6-nitroquinazolin-4-amine
Standard InChI InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18)
Standard InChI Key KKVGCGSKQTYXQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N)N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine features a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with:

  • A 6-nitro group (-NO₂) at position 6 of the quinazoline ring.

  • A 2-amino-5-nitrophenyl group attached at position 2 of the quinazoline.

The presence of multiple nitro groups and an aromatic amine suggests significant polarity and potential for hydrogen bonding, which influences solubility and reactivity .

Table 1: Comparative Molecular Properties of Related Compounds

Property2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine (Inferred)N-(3-Bromophenyl)-6-nitroquinazolin-4-amine 2-Amino-5-nitrobenzimidazole
Molecular FormulaC₁₄H₁₀N₆O₄C₁₄H₉BrN₄O₂C₇H₆N₄O₂
Molecular Weight (g/mol)350.28345.15178.15
Density (g/cm³)~1.6–1.7 (estimated)1.6911.6±0.1
Boiling Point (°C)>450 (decomposition likely)495.8478.5±37.0

Synthetic Pathways and Intermediate Chemistry

Key Precursors and Reaction Strategies

The synthesis of nitro-substituted quinazolines often begins with anthranilonitrile derivatives. For example, 2-amino-5-nitroanthranilonitrile (a precursor in ) undergoes condensation with aromatic amines to form quinazoline scaffolds. Adapting this approach:

  • Quinazoline Ring Formation:

    • Condensation of 2-amino-5-nitrobenzamide with a nitro-substituted aniline under microwave irradiation or thermal conditions .

    • Use of N,N-dimethylformamide dimethyl acetal (DMFDMA) to activate intermediates, as demonstrated in tricyclic thiazoloquinazoline syntheses .

  • Nitro Group Introduction:

    • Electrophilic nitration at position 6 of the quinazoline ring using nitric acid/sulfuric acid mixtures.

    • Protection/deprotection strategies to avoid over-nitration, given the reactivity of the amino group on the phenyl substituent .

  • Functionalization at Position 2:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-amino-5-nitrophenyl group .

Scheme 1: Plausible Synthesis Route

2-Amino-5-nitrobenzamideDMFDMA110°CQuinazoline intermediateHNO₃/H₂SO₄Nitration6-Nitroquinazolin-4-amineCu catalysisAromatic couplingTarget Compound\text{2-Amino-5-nitrobenzamide} \xrightarrow[\text{DMFDMA}]{\text{110°C}} \text{Quinazoline intermediate} \xrightarrow[\text{HNO₃/H₂SO₄}]{\text{Nitration}} \text{6-Nitroquinazolin-4-amine} \xrightarrow[\text{Cu catalysis}]{\text{Aromatic coupling}} \text{Target Compound}

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Likely poor in water due to aromatic nitro groups; moderate solubility in polar aprotic solvents (DMF, DMSO) .

  • Stability: Nitro groups may render the compound sensitive to light and heat, necessitating storage at 2–8°C .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR: Distinct aromatic proton signals between δ 7.5–8.5 ppm (quinazoline and phenyl rings) and a broad singlet for -NH₂ at δ ~5.5 ppm .

ParameterN-(3-Bromophenyl)-6-nitroquinazolin-4-amine 2-Amino-5-nitrobenzimidazole
Flash Point (°C)253.6243.2±26.5
Vapor Pressure (mmHg)N/A0.0±1.2 at 25°C
Storage ConditionsRoom temperature2–8°C

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